molecular formula C14H22N2O2 B13916996 tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate

tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate

Cat. No.: B13916996
M. Wt: 250.34 g/mol
InChI Key: NQUHMTFXZDZSNI-QMTHXVAHSA-N
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Description

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-10-7-16(12(17)18-13(2,3)4)9-14(10,8-15)11-5-6-11/h10-11H,5-7,9H2,1-4H3/t10-,14-/m1/s1

InChI Key

NQUHMTFXZDZSNI-QMTHXVAHSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@]1(C#N)C2CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1(C#N)C2CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate generally involves:

  • Construction of the pyrrolidine ring with correct stereochemistry at positions 3 and 4.
  • Introduction of the cyano group at the 3-position.
  • Incorporation of the cyclopropyl substituent at the 3-position.
  • Protection of the nitrogen atom as a tert-butyl carbamate (Boc group).

The stereochemistry (3R,4S) is crucial and is controlled either by starting from chiral precursors or by stereoselective catalytic transformations.

Key Synthetic Routes

Starting from Anti-Form Tetramethyleneimine Derivatives

A patent (CN105017244A) describes a method starting from anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)tetramethyleneimine-1,3-carboxylic esters as raw materials. This intermediate features a cyanomethyl group which is a precursor for the cyano substituent in the target compound.

  • Trans isomer synthesis: Using methyl alcohol or ethanol as solvent and Raney nickel as a catalyst, a one-step ring closure and hydrogenation reaction occurs at 20–60 °C, producing the trans isomer of tert-butyl-4-oxygen hexahydro-1H-pyrrole derivatives.
  • Cis isomer synthesis: A two-step process involving cyano reduction in alcohol solvent at 20–60 °C, followed by refluxing in ethanol or methanol for 5 hours to obtain the cis isomer.

This approach is industrially relevant and provides access to stereochemically defined pyrrolidine derivatives with cyano functionality.

Catalytic Stereoselective Alkylation and Ring-Opening Reactions

Scientific literature (Tetrahedron Asymmetry, 2016) reports stereoselective catalytic alkylation of enolates and ring-opening of N-sulfonyl aziridines as efficient methods to prepare α,α-disubstituted γ-amino acid derivatives, which are structurally related to the pyrrolidine core.

  • Enolates derived from β-ketoesters are reacted with aziridines under phase-transfer catalysis to afford diprotected α,α-disubstituted γ-amino acid derivatives with high enantiomeric and diastereomeric excess.
  • Subsequent catalytic hydrogenation and cyclization steps yield chiral pyrrolidine or γ-lactam intermediates.
  • Protection of nitrogen with tert-butoxycarbonyl (Boc) groups is achieved using (Boc)2O and catalytic DMAP.

These methods allow for precise stereochemical control and installation of substituents such as cyano and cyclopropyl groups through tailored alkylation or Michael addition steps, followed by reduction and ring closure.

Typical Reaction Conditions and Catalysts

Step Reagents/Conditions Purpose Yield/Notes
Starting material preparation Anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl) tetramethyleneimine-1,3-carboxylic esters Intermediate for ring closure Industrially scalable
Hydrogenation and ring closure Raney nickel, MeOH or EtOH, 20–60 °C Cyclization to pyrrolidine ring One-step for trans isomer; two-step for cis isomer
Cyano reduction NaOEt (sodium ethoxide), reflux in ethanol, 5 h Reduction of cyano group or related intermediates Moderate to good yields (~37.5% isolated)
Catalytic alkylation Phase-transfer catalysts (cinchona alkaloid derivatives), enolates from β-ketoesters Stereoselective alkylation to introduce substituents High enantiomeric excess and diastereoselectivity
Boc protection (Boc)2O, DMAP, Et3N Protect amine nitrogen as tert-butyl carbamate High yield (up to 98%)

Representative Experimental Procedure (Adapted)

Synthesis of cis-tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate:

  • Dissolve anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl) tetramethyleneimine-1,3-carboxylic ester (7.3 g) in 100 mL ethanol.
  • Add sodium ethoxide (3.7 g) portionwise at room temperature.
  • Reflux the mixture for 5 hours, monitoring reaction completion by TLC (Rf ~0.3 in petroleum ether/ethyl acetate 1:1).
  • Cool to room temperature, remove solvent under reduced pressure.
  • Add diluted ethyl acetate, filter off solids.
  • Concentrate filtrate and purify by column chromatography to isolate the cis isomer (2.3 g, 37.5% yield).
  • Protect the nitrogen by treating the intermediate with (Boc)2O and DMAP in presence of triethylamine to obtain the tert-butyl carbamate derivative.

Summary of Key Findings

Aspect Details
Starting Materials Anti-form tert-butyl substituted tetramethyleneimine esters with cyano and cyclopropyl substituents
Key Reactions Catalytic hydrogenation, cyano reduction, stereoselective alkylation, ring closure
Catalysts Raney nickel, phase-transfer catalysts, DMAP for protection
Solvents Methanol, ethanol, tetrahydrofuran (THF)
Temperature Range 20–60 °C for hydrogenation, reflux for reduction
Stereochemical Control Achieved via chiral starting materials and catalytic asymmetric transformations
Yields Moderate to high (30–98%) depending on step
Protection Strategy Boc protection of nitrogen for stability and isolation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopropyl group provides steric hindrance, influencing the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility in organic solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with tert-Butyl Carbamate Groups

a. tert-Butyl (3R,4S)-3-Hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • CAS : 1052713-78-6
  • Molecular Formula: C₁₁H₁₈F₃NO₃
  • Molecular Weight : 269.26 g/mol
  • Key Differences: Replaces the cyano and cyclopropyl groups with hydroxy (-OH) and trifluoromethyl (-CF₃). Impact:
  • The -CF₃ group enhances lipophilicity and metabolic stability, common in drug candidates.
  • The -OH group allows hydrogen bonding, influencing solubility and intermolecular interactions .
b. (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Catalog Entry : 180
  • Structural Features :
    • Contains a fluoropyridine ring and hydroxymethyl-pyrrolidine moiety.
    • Impact :
  • Fluorine atoms improve bioavailability and binding affinity in medicinal chemistry.
  • The hydroxymethyl group offers a site for further functionalization (e.g., esterification) .

Pyrrolidine Derivatives with Cyclic Substituents

a. tert-Butyl (3R,4R)-3-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate
  • Key Features :
    • 4-Methoxyphenylsulfanyl substituent and hydroxy group.
    • Impact :
  • Methoxy (-OCH₃) enhances electron-donating effects, altering electronic properties compared to cyano (-CN) .
b. tert-Butyl ((3R,4S)-4-Aminotetrahydrofuran-3-yl) Carbonate
  • CAS : 1628794-75-1
  • Key Differences: Tetrahydrofuran (THF) ring instead of pyrrolidine. Amino (-NH₂) group replaces cyclopropyl and methyl. Impact:
  • The THF ring reduces ring strain compared to cyclopropane.
  • The amino group enables nucleophilic reactions (e.g., amidation) .

Biological Activity

Tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in pharmacology. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 2816820-14-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with a pyrrolidine core exhibit significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrrolidine derivatives have been associated with the inhibition of cancer cell proliferation and metastasis. One study documented that certain pyrrolidine derivatives demonstrated a strong binding affinity to the CXCR4 receptor, which is implicated in cancer metastasis . The study reported an IC50 value of 79 nM for binding affinity and 0.25 nM for inhibiting calcium flux induced by CXCL12, indicating potent anticancer properties.

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes involved in carbohydrate metabolism. Specifically, it has shown promise as an inhibitor of α-amylase and α-glucosidase, enzymes critical in the digestion of carbohydrates. In vitro studies demonstrated that this compound can significantly reduce enzyme activity, suggesting its potential use in managing diabetes .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialEffective against Gram-negative bacteriaSreekanth & Jha (2020)
AnticancerCXCR4 receptor antagonistFrontiers in Pharmacology (2023)
Enzyme Inhibitionα-Amylase and α-Glucosidase inhibitorsPMC Article (2024)

Case Study: Anticancer Efficacy

In a preclinical study examining the anticancer efficacy of pyrrolidine derivatives, including this compound, researchers observed a marked reduction in tumor growth in mouse models. The compound's ability to inhibit CXCR4-mediated signaling pathways was identified as a key factor contributing to its anticancer effects. This finding underscores the potential for developing this compound as a therapeutic agent in cancer treatment.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3R,4S)-3-cyano-3-cyclopropyl-4-methyl-pyrrolidine-1-carboxylate, particularly with stereochemical control?

The synthesis of this compound requires precise stereochemical control at the 3R and 4S positions. A common approach involves multi-step reactions starting with cyclopropane derivatives or pre-functionalized pyrrolidine intermediates. For example, tert-butyl-protected pyrrolidines can be synthesized via nucleophilic substitution or cyclization reactions under controlled conditions. The use of chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) may ensure stereoselectivity. Post-synthetic modifications, such as cyano group introduction via nucleophilic displacement or oxidation, are critical .

Q. How can the stereochemistry and purity of this compound be validated experimentally?

  • X-ray crystallography : Resolve the absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and assess enantiomeric excess.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to confirm stereochemistry.
  • Mass spectrometry : Verify molecular weight and fragmentation patterns to confirm purity .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related tert-butyl pyrrolidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 for acute toxicity) .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyano-substituted pyrrolidine intermediate?

  • Temperature : Lower temperatures (0–20°C) may reduce side reactions during nitrile group introduction .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) or triethylamine to enhance nucleophilicity in displacement reactions .
  • Solvent selection : Dichloromethane or THF is preferred for polar intermediates, while toluene may improve cyclopropane stability .

Q. What analytical methods resolve contradictions between theoretical and experimental NMR data for this compound?

Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR : Identify conformational exchange broadening.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish diastereomers.
  • Spiking experiments : Add authentic samples of suspected impurities to confirm their presence .

Q. How can computational chemistry aid in predicting the reactivity of the cyclopropyl and cyano groups in this compound?

  • DFT calculations : Model transition states for ring-opening reactions of the cyclopropane under acidic/basic conditions.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the desired stereoisomer.
  • Catalyst loading : Reduce costs by screening lower catalyst concentrations without compromising enantioselectivity.
  • Workup procedures : Implement continuous flow systems to minimize racemization during quenching .

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